molecular formula C17H15NO4S B6076978 N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B6076978
M. Wt: 329.4 g/mol
InChI Key: JJHBNQOMNXNAKC-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-17(2,20)8-7-12-4-6-15(23-12)16(19)18-11-3-5-13-14(9-11)22-10-21-13/h3-6,9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHBNQOMNXNAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The benzodioxole and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the Carboxamide Group: This can be done through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may yield an amine.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHENE-2-CARBOXAMIDE may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-yl)-2-thiophenecarboxamide: Similar structure but lacks the hydroxyl and alkyne groups.

    5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide: Similar structure but lacks the benzodioxole ring.

Uniqueness

The unique combination of the benzodioxole ring, thiophene ring, and carboxamide group, along with the hydroxyl and alkyne functionalities, may confer unique biological activities and chemical reactivity, distinguishing it from similar compounds.

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